

# An In-depth Technical Guide to Methyl 4-(trifluoromethyl)nicotinate

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## Compound of Interest

Compound Name: *Methyl 4-(trifluoromethyl)nicotinate*

Cat. No.: *B064435*

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CAS Number: 175204-82-7

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## Introduction: The Strategic Importance of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of innovation. The trifluoromethyl (-CF<sub>3</sub>) group, in particular, has emerged as a bioisostere of choice, capable of profoundly modulating a molecule's physicochemical and pharmacokinetic properties.<sup>[1][2]</sup> Its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity make it a highly sought-after functional group.<sup>[1]</sup> Within this context, **Methyl 4-(trifluoromethyl)nicotinate** stands as a pivotal building block, offering a synthetically accessible entry point to a diverse array of complex, high-value molecules. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and professionals in the field.

## Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The following tables summarize the key characteristics of **Methyl 4-(trifluoromethyl)nicotinate**.

Property	Value	Source
CAS Number	175204-82-7	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	205.13 g/mol	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	Colorless to light yellow liquid	Inferred from supplier data
Boiling Point (Predicted)	240.4 ± 40.0 °C at 760 mmHg	<a href="#">[8]</a>
Density (Predicted)	1.331 g/cm <sup>3</sup>	<a href="#">[7]</a>
XlogP (Predicted)	1.6	<a href="#">[6]</a>
Storage Temperature	2-8°C, under inert atmosphere	<a href="#">[9]</a>

## Spectroscopic Data (Predicted and Inferred)

While a publicly available, comprehensive set of experimental spectra for **Methyl 4-(trifluoromethyl)nicotinate** is not readily available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy (Predicted):

- Aromatic Protons (3H): The three protons on the pyridine ring are expected to appear in the aromatic region ( $\delta$  7.0-9.0 ppm). The proton at the 2-position (adjacent to the nitrogen) will likely be the most downfield, followed by the proton at the 6-position. The proton at the 5-position will be the most upfield of the three. The coupling patterns will be complex due to meta- and para-coupling.
- Methyl Protons (3H): A singlet corresponding to the methyl ester protons is expected to appear around  $\delta$  3.9-4.0 ppm.

### <sup>13</sup>C NMR Spectroscopy (Predicted):

- Carbonyl Carbon: The ester carbonyl carbon should appear in the range of  $\delta$  165-170 ppm.

- Aromatic Carbons: The carbons of the pyridine ring will resonate between  $\delta$  120-160 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
- Trifluoromethyl Carbon: The carbon of the  $-CF_3$  group will appear as a quartet with a large coupling constant ( $^1J_{CF}$ ) in the range of 270-280 Hz.
- Methyl Carbon: The methyl ester carbon will be observed around  $\delta$  52-53 ppm.

#### Infrared (IR) Spectroscopy (Predicted):

- C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720-1740  $cm^{-1}$ .
- C-F Stretch: Strong C-F stretching vibrations from the trifluoromethyl group will be present in the 1100-1300  $cm^{-1}$  region.
- Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600  $cm^{-1}$  range will correspond to the pyridine ring.
- C-O Stretch: An absorption band for the ester C-O bond is expected around 1250-1300  $cm^{-1}$ .

#### Mass Spectrometry (Electron Ionization - EI) (Predicted):

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z = 205$ .
- Key Fragmentation Patterns: Common fragmentation pathways for methyl esters include the loss of the methoxy group ( $-OCH_3$ ) to give a peak at  $m/z = 174$ , and the loss of the entire methoxycarbonyl group ( $-COOCH_3$ ) to give a peak at  $m/z = 146$ . The trifluoromethyl group is relatively stable, but fragmentation involving its loss ( $-CF_3$ ) to give a peak at  $m/z = 136$  is also possible.

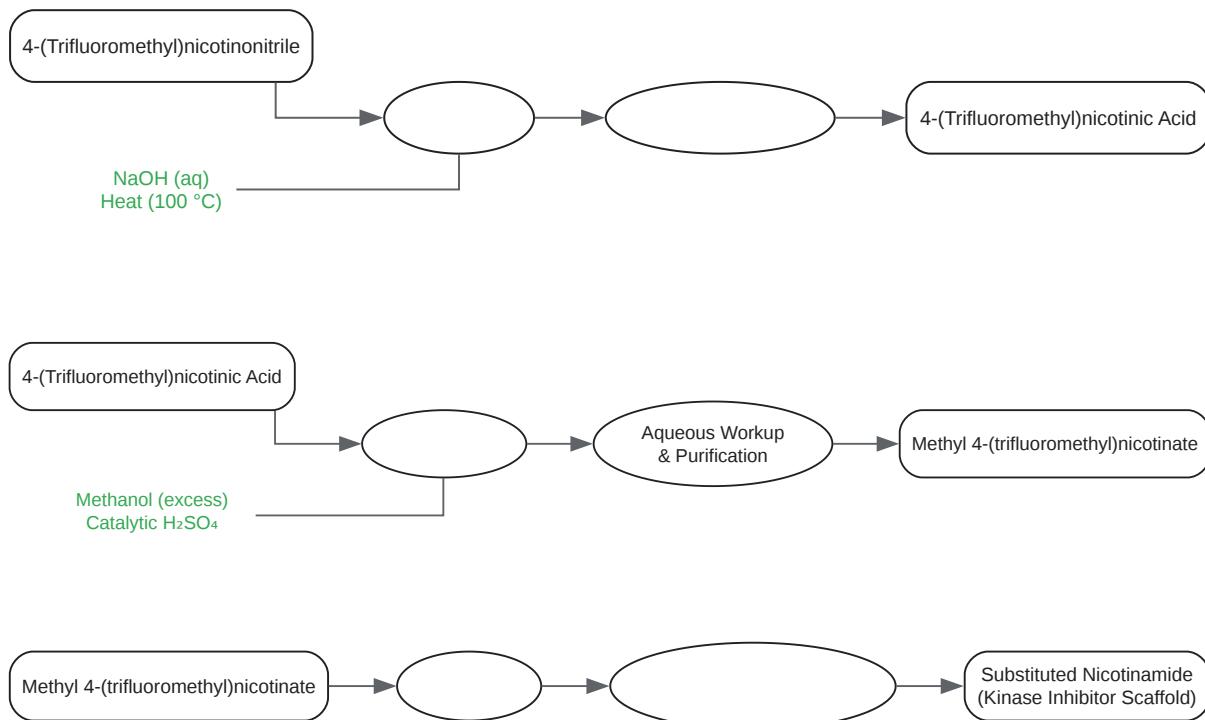
## Synthesis of Methyl 4-(trifluoromethyl)nicotinate

The synthesis of **Methyl 4-(trifluoromethyl)nicotinate** is most efficiently achieved through the esterification of its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. This

precursor is accessible via several patented routes, often starting from simpler pyridine derivatives.[10][11][12][13]

## Synthesis of the Precursor: 4-(Trifluoromethyl)nicotinic Acid

One common industrial approach involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.



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## References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]
- 3. METHYL 4-(TRIFLUOROMETHYL)NICOTINATE price, buy METHYL 4-(TRIFLUOROMETHYL)NICOTINATE - chemicalbook [m.chemicalbook.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. parchem.com [parchem.com]
- 6. PubChemLite - Methyl 4-(trifluoromethyl)nicotinate (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 7. americanelements.com [americanelements.com]
- 8. 175204-82-7 | Methyl 4-(trifluoromethyl)nicotinate - Moldb [moldb.com]
- 9. Methyl 4-(trifluoromethyl)nicotinate | 175204-82-7 [sigmaaldrich.com]
- 10. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 11. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 13. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
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